1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Brand Name: Vulcanchem
CAS No.: 36166-75-3
VCID: VC21111361
InChI: InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3
SMILES: CN1CCC(=CC1)CO
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

CAS No.: 36166-75-3

Cat. No.: VC21111361

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine - 36166-75-3

Specification

CAS No. 36166-75-3
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol
Standard InChI InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3
Standard InChI Key XCZCVUOQSMDKQW-UHFFFAOYSA-N
SMILES CN1CCC(=CC1)CO
Canonical SMILES CN1CCC(=CC1)CO

Introduction

Chemical Properties and Characterization

Physical and Chemical Properties

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine exhibits distinctive physicochemical properties that influence its behavior in both chemical reactions and potential biological systems. The compound possesses a vapor pressure of 0.0352 mmHg at 25°C, indicating moderate volatility under standard conditions . Its refractive index of 1.495 provides information about its optical properties, while its boiling point of 214°C at 760 mmHg suggests reasonable thermal stability .

The inclusion of both polar (hydroxymethyl) and non-polar (methyl) functional groups creates an amphipathic character that influences its solubility profile and potential interactions with biological membranes. This balance of hydrophilic and hydrophobic elements contributes to the compound's potential pharmacological relevance, particularly regarding its ability to cross biological barriers.

Table 1: Physicochemical Properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

PropertyValueReference
Molecular FormulaC7H13NO
Molecular Weight127.186 g/mol
CAS Number36166-75-3
Vapor Pressure0.0352 mmHg at 25°C
Refractive Index1.495
Boiling Point214°C at 760 mmHg
EC Number252-894-9
DSSTox Substance IDDTXSID70189730
WikidataQ83061932

Structural Conformation and Stereochemistry

Synthetic Pathways and Preparation

Industrial Production Considerations

Industrial-scale production of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine likely employs optimized versions of laboratory synthesis methods, with modifications to enhance yield, purity, and cost-effectiveness. Such processes may utilize continuous flow reactors and specialized purification techniques such as distillation and crystallization to achieve consistent product quality.

The choice of reaction conditions, catalysts, and purification methods significantly impacts the efficiency of industrial production. For 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, considerations regarding solvent selection (commonly ethanol or methanol), catalyst type (typically acid catalysts like hydrochloric acid), and reaction temperature control are crucial for optimizing manufacturing processes.

Chemical Reactivity and Transformations

Oxidation Reactions

The hydroxymethyl group at the C-4 position represents a reactive site for oxidation reactions. This functional group can undergo oxidation to yield formyl or carboxyl derivatives using appropriate oxidizing agents. Potassium permanganate in aqueous medium represents a common reagent for such transformations, potentially converting 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine to 1-methyl-4-formyl-1,2,3,6-tetrahydropyridine or 1-methyl-4-carboxy-1,2,3,6-tetrahydropyridine.

These oxidation reactions have particular significance in the context of potential metabolic transformations. If 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine were to enter biological systems, enzymatic oxidation of the hydroxymethyl group might represent a primary metabolic pathway, potentially affecting the compound's biological half-life and activity profile.

Reduction and Substitution Reactions

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine can undergo reduction reactions, particularly at the tetrahydropyridine ring or the hydroxymethyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride can facilitate these transformations, potentially yielding fully reduced piperidine derivatives.

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